

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1301170

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This guide provides a comprehensive technical overview of **2-Fluoro-6-(trifluoromethyl)pyridine**, a pivotal fluorinated building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, underpinned by established safety and handling protocols.

Core Molecular and Physical Properties

2-Fluoro-6-(trifluoromethyl)pyridine, with the CAS number 94239-04-0, is a colorless to light yellow liquid at room temperature.[1] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on a pyridine ring, imparts a distinct set of properties that are highly sought after in the synthesis of complex molecules.

The molecular formula of this compound is $C_6H_3F_4N$, and it has a molecular weight of 165.09 g/mol.[2][3] The presence of the highly electronegative fluorine atom and the strong electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, rendering it electron-deficient. This electronic characteristic is the cornerstone of its reactivity and utility in synthetic organic chemistry.[3]

Table 1: Physicochemical Properties of **2-Fluoro-6-(trifluoromethyl)pyridine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ F ₄ N	[2][3]
Molecular Weight	165.09 g/mol	[2][3][4]
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	143.0 ± 0.5 °C at 101.325 kPa	[5]
Melting Point	-15.2 °C	[5]
Density	1.40 g/cm ³ at 20±0.5°C	[5]
Flash Point	50 ± 2°C	[5]
Vapor Pressure	17.4 ± 0.2 mmHg at 25°C	[3]
Solubility	Good solubility in organic solvents, low in water.[3]	
pKa	-5.11 ± 0.12 (Predicted)	[6]
LogP	1.65	[3]

Synthesis and Mechanistic Considerations

The synthesis of **2-Fluoro-6-(trifluoromethyl)pyridine** is a critical process for its availability as a key intermediate. Several synthetic routes have been developed, with a common industrial method involving the fluorination of a chlorinated precursor.

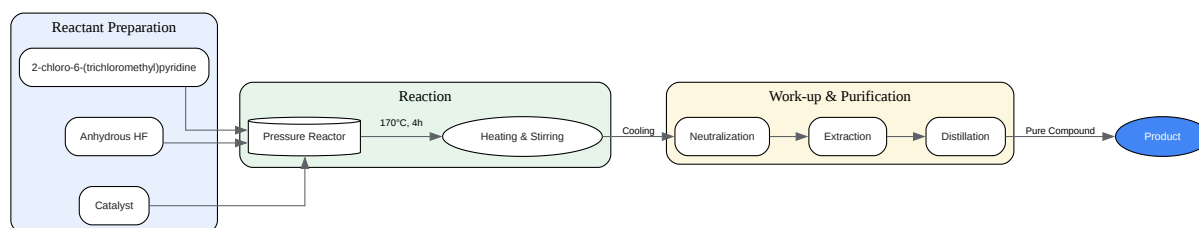
One established method involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine.[1][7] This reaction is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride, often in the presence of a catalyst like ferric chloride or antimony halides.[1][8] The reaction proceeds at elevated temperatures and pressures.[1][8]

The rationale behind this approach lies in the stepwise halogen exchange (Halex) reaction. The chlorine atoms on both the pyridine ring and the trichloromethyl group are sequentially replaced by fluorine atoms. The use of a catalyst facilitates this exchange by activating the C-Cl bond.

An alternative industrial approach involves the simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures over a transition metal-based catalyst.
[9]

Experimental Protocol: Synthesis via Halogen Exchange

- **Reactor Preparation:** A pressure-resistant reactor is thoroughly dried under vacuum.
- **Charging Reactants:** At 0°C, 2-chloro-6-(trichloromethyl)pyridine, anhydrous hydrogen fluoride, and a catalyst (e.g., ferric chloride) are carefully added to the reactor.[1] A solvent may also be used.[1]
- **Reaction Conditions:** The mixture is heated to a specified temperature (e.g., 170°C) and stirred for a set duration (e.g., 4 hours).[1] The reaction progress is monitored by gas chromatography (GC).[1]
- **Work-up:** After cooling to room temperature, the reaction mixture is cautiously neutralized with a saturated sodium carbonate solution to an alkaline pH.[1]
- **Extraction and Purification:** The product is extracted with an organic solvent, such as ethyl acetate. The organic layer is then dried and the solvent removed by rotary evaporation to yield the crude product.[1] Final purification is typically achieved through distillation.[7]



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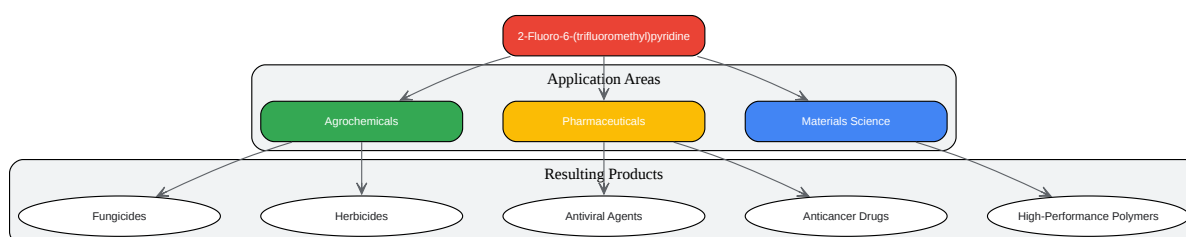
Caption: A generalized workflow for the synthesis of **2-Fluoro-6-(trifluoromethyl)pyridine**.

Chemical Reactivity and Applications

The unique electronic properties of **2-Fluoro-6-(trifluoromethyl)pyridine** dictate its reactivity. The electron-deficient nature of the pyridine ring makes the fluorine atom at the 2-position susceptible to nucleophilic aromatic substitution (S_NAr) reactions.^[1] This reactivity is a key feature exploited in the synthesis of more complex molecules.

Due to these properties, **2-Fluoro-6-(trifluoromethyl)pyridine** is a valuable intermediate in several key industries:

- **Agrochemicals:** It is a crucial building block for the synthesis of fungicides, such as picoxystrobin, and herbicides.^{[3][9][10]} The trifluoromethylpyridine moiety is a common feature in many modern crop protection agents.^[9]
- **Pharmaceuticals:** This compound serves as an important intermediate in the synthesis of various drug molecules, particularly in the development of antiviral and anticancer agents.^{[3][9]}
- **Materials Science:** Its distinct electronic properties make it a candidate for the synthesis of high-performance polymers and optoelectronic materials.^[3]



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Caption: Key application areas for **2-Fluoro-6-(trifluoromethyl)pyridine**.

Safety, Handling, and Storage

As a flammable and hazardous chemical, proper safety protocols are imperative when handling **2-Fluoro-6-(trifluoromethyl)pyridine**.

GHS Hazard Statements:

- H226: Flammable liquid and vapor.[2][5]
- H302: Harmful if swallowed.[2][5]
- H332: Harmful if inhaled.[2][5]
- H412: Harmful to aquatic life with long lasting effects.[2]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][11] Use explosion-proof electrical and ventilating equipment.[5][11]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Respiratory protection may be necessary depending on the exposure.[5]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][11] Ground and bond containers during transfer to prevent static discharge.[5][11] Use non-sparking tools.[5][11] Avoid breathing vapors and contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[5][11]
- Storage: Store in a cool, well-ventilated place.[5] Keep the container tightly closed.[5][11] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]

In case of accidental exposure, it is crucial to seek immediate medical attention.[5] For spills, remove all ignition sources and contain the spill with an inert absorbent material.[11]

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